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protein p80, bovine viral diarrhea virus - 156532-58-0

protein p80, bovine viral diarrhea virus

Catalog Number: EVT-1520964
CAS Number: 156532-58-0
Molecular Formula: C12H14ClNOS
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods
The synthesis of protein p80 occurs through the translation of the viral RNA genome, which encodes a polyprotein that is subsequently cleaved by viral and host proteases into functional proteins. The cleavage of the polyprotein is essential for the formation of mature viral proteins, including p80, which is crucial for viral replication and pathogenesis .

Technical Details
The synthesis involves ribosomal frameshifting mechanisms that allow for the correct processing of the polyprotein. The NS3 protein (p80) is produced from a precursor polyprotein that includes several other non-structural proteins. The cleavage sites are determined by specific sequences recognized by proteases, leading to the formation of p80 from its precursor .

Molecular Structure Analysis

Structure
Protein p80 has a molecular weight of approximately 80 kDa. Its structure features multiple domains that include protease activity and helicase functions, which are essential for viral replication. The protein is hydrophilic and predominantly composed of beta-sheet structures .

Data
The structural analysis reveals that p80 contains specific motifs that are critical for its function as a protease. These motifs facilitate its role in cleaving other viral proteins from the polyprotein precursor, thus enabling the virus to assemble and replicate effectively within host cells .

Chemical Reactions Analysis

Reactions
The primary chemical reactions involving protein p80 include its autocatalytic cleavage from the viral polyprotein and its interaction with host cell factors. These interactions can modulate host immune responses, allowing the virus to evade detection and destruction by the host immune system .

Technical Details
The proteolytic activity of p80 involves specific amino acid residues that act as catalytic sites. For instance, cysteine and histidine residues play pivotal roles in facilitating peptide bond cleavage during protein maturation processes .

Mechanism of Action

Process
The mechanism of action of protein p80 involves several steps:

  1. Polyprotein Cleavage: p80 is generated through the cleavage of a larger polyprotein.
  2. Replication Facilitation: Once formed, p80 interacts with other viral proteins to facilitate RNA replication.
  3. Immune Evasion: By modulating host immune responses, particularly interferon signaling pathways, p80 helps maintain persistent infections in cattle .

Data
Research indicates that p80 can inhibit type I interferon production, enhancing viral replication within infected cells. This immune evasion strategy is crucial for establishing persistent infections in cattle .

Physical and Chemical Properties Analysis

Physical Properties
Protein p80 is soluble in aqueous solutions due to its hydrophilic nature. It exhibits stability under physiological conditions but may undergo conformational changes in response to environmental factors such as temperature and pH.

Chemical Properties
Chemically, protein p80 contains various functional groups that participate in enzymatic reactions. Its protease activity is dependent on specific amino acid side chains that facilitate substrate binding and catalysis .

Applications

Scientific Uses
Protein p80 serves as a crucial target for diagnostic assays aimed at detecting Bovine Viral Diarrhea Virus infections in cattle populations. Its immunogenic properties make it a candidate for vaccine development efforts aimed at controlling BVDV outbreaks in livestock. Additionally, understanding the structure and function of p80 aids researchers in developing antiviral strategies against pestivirus infections .

Molecular Characterization of BVDV p80 Protein

Genomic Organization and Phylogenetic Analysis of p80 in Pestiviruses

The p80 protein, also designated nonstructural protein 3 (NS3), is encoded within the single open reading frame (ORF) of the bovine viral diarrhea virus (BVDV) genome. BVDV, a member of the Pestivirus genus (Flaviviridae family), possesses a positive-sense, single-stranded RNA genome approximately 12.5 kb in length. The ORF is flanked by 5' and 3' untranslated regions (UTRs) and translated into a polyprotein precursor that undergoes co- and post-translational cleavage by viral and host proteases. The p80 (NS3) protein is derived from the N-terminal region of the nonstructural protein NS2-3 through specific proteolytic processing, a hallmark of cytopathic (CP) BVDV biotypes [5] [8].

Genomic positioning: The p80 coding region resides downstream of genes encoding structural proteins (C, E0, E1, E2) and nonstructural proteins Npro and NS2, and upstream of NS4A, NS4B, NS5A, and NS5B. This genomic organization is conserved across pestiviruses [8].

Phylogenetic variability: While the NS3/p80 region exhibits higher conservation than structural genes like E2, it still displays significant genetic diversity correlating with BVDV genotypes and subgenotypes. Analysis of the NS3 coding region effectively distinguishes BVDV genotypes 1 (BVDV-1) and 2 (BVDV-2). Within BVDV-1, subgenotypes (e.g., 1a, 1b, 1c) can be resolved using NS3 sequences, although with less discriminatory power than the E2 region. Bayesian phylogenetic analysis of NS3 sequences has confirmed its utility in classifying isolates into established subgroups (e.g., 1a, 1b, 1c, 1e, 1g) but may reveal polytomies or ambiguous branching compared to analyses using E2 or combined datasets [3] [9].

Recombination detection: Comparative phylogenetic analysis across different genomic regions (5'UTR, Npro, E2, NS3, NS5B) is crucial for identifying recombinant BVDV strains. Discordant clustering of an isolate in trees built from different regions, such as NS3 versus NS5B-3'UTR, provides strong evidence for recombination events within the BVDV genome. For instance, some isolates cluster with genotype 1a in the NS3 region but cluster with genotype 1b in the NS5B-3'UTR region [9].

Table 1: Phylogenetic Resolution of BVDV Genomic Regions

Genomic RegionPhylogenetic Resolution for SubgenotypesSuitability for Recombination DetectionNotes
5' UTRModerate (polytomies in 1a)LowHighly conserved, standard for initial genotyping
NproModerate (polytomies in 1b)ModerateVariable evolutionary rates
E2High (correct assignment to 1a,1b,1c,1e,1g)HighHigh genetic diversity, ideal for fine-resolution
NS3 (p80)Moderate-HighHighReveals recombination discordance (e.g., vs NS5B)
NS5B-3' UTRModerate (polytomies in 1b)HighUsed to confirm recombination signals
Combined DatasetHighestHighestGold standard for confident classification

Structural Features of p80: Domains and Conserved Motifs

The p80/NS3 protein is a multifunctional 80-kDa polypeptide characterized by distinct structural domains essential for its enzymatic activities and interactions. Its primary structure encompasses approximately 700 amino acids, with functional domains identified through sequence alignment, mutagenesis, and structural modeling.

N-terminal serine protease domain: The ~180 N-terminal amino acids constitute a trypsin-like serine protease domain. This domain harbors the catalytic triad residues His-49, Asp-64, and Ser-118 (numbered according to BVDV NADL strain), which are strictly conserved across pestiviruses. The serine protease activity is absolutely dependent on these residues and is responsible for most cleavages within the non-structural region of the viral polyprotein [5] [7]. Key motifs include the substrate-binding pocket and elements critical for defining cleavage specificity.

C-terminal helicase domain: The C-terminal two-thirds of p80 (~480 amino acids) form the helicase domain. This domain contains conserved motifs characteristic of DEAD/H-box RNA helicases:

  • Motif I (GxGKS): ATP-binding Walker A motif (e.g., G200xGKS/T203 in BVDV).
  • Motif II (DECH): Involved in ATP hydrolysis and RNA binding (D260, E261, C262, H263).
  • Motif III (SAT): Couples ATP hydrolysis to RNA unwinding (S289, A290, T291).
  • Motif VI (QRxGRxGR): RNA binding (Q400, R401, G403, R404, G406, R407) [6].This domain adopts a characteristic three-dimensional structure with RecA-like folds, forming deep grooves for ATP and RNA binding [6].

Antigenic domains: Immunological studies using recombinant NS3 fragments and monoclonal antibodies (mAbs) have mapped at least two immunodominant antigenic domains recognized by the bovine immune response:

  • Domain A: Residues 205–369 (located within the protease-helicase linker region).
  • Domain B: Residues 368–549 (spanning part of the helicase core domain) [4].These domains are targets for diagnostic antibodies. Monoclonal antibodies like 21.5.8 and 1.11.3 bind Domain A, while mAb 20.10.6 binds Domain B. Importantly, epitopes within these domains are highly conserved, as mAbs react with >94% of diverse BVDV isolates [4].

Table 2: Structural and Functional Domains of BVDV p80/NS3 Protein

Domain/FeatureAmino Acid Residues (Approx.)Key Conserved Motifs/ResiduesPrimary Function
Serine Protease1-180Catalytic Triad: H49, D64, S118cis and trans cleavage of viral polyprotein at specific sites (NS3-NS4A, NS4A-NS4B, NS4B-NS5A, NS5A-NS5B)
Protease-Helicas Linker181-204VariableConnects protease and helicase domains; contains part of Antigenic Domain A
RNA Helicase (Core)205-683+Motif I (GxGKS: 200-GPGS/T-203), Motif II (DECH: 260-DEIH-263), Motif III (SAT: 289-SAT-291), Motif VI (QRxGRxGR: 400-QRLGRTGR-407)NTP binding/hydrolysis, RNA binding/unwinding (3' to 5' directionality)
Antigenic Domain A205-369Epitopes for mAbs 21.5.8, 1.11.3Major target for humoral immune response
Antigenic Domain B368-549Epitope for mAb 20.10.6Major target for humoral immune response

p80 as a Multifunctional Enzyme: Serine Proteinase and RNA Helicase Activity

The p80/NS3 protein is a bi-catalytic enzyme central to the BVDV lifecycle, performing indispensable roles in viral polyprotein processing and RNA genome replication. Its dual enzymatic activities operate within distinct domains but are functionally interdependent for efficient virus replication.

Serine Proteinase Activity

The N-terminal serine protease domain of p80 is responsible for cis (intramolecular) cleavage at its own N-terminus (NS2-NS3 junction in CP biotypes) and C-terminus (NS3-NS4A junction), and for trans (intermolecular) cleavages downstream at the NS4A-NS4B, NS4B-NS5A, and NS5A-NS5B junctions [5] [7]. Key characteristics include:

  • Catalytic Mechanism: Nucleophilic attack by the hydroxyl group of Ser-118 on the carbonyl carbon of the scissile peptide bond, facilitated by His-49 and Asp-64. Mutation of Ser-118 to Ala completely abolishes proteolytic activity [7].
  • Cis vs. Trans Cleavage: Cleavage at the NS2-NS3 and NS3-NS4A sites occurs predominantly in cis (intramolecularly), as expression of the p80 region alone is sufficient for these cleavages. Cleavages at the NS4A-NS4B, NS4B-NS5A, and NS5A-NS5B sites occur in trans (intermolecularly) [5] [7].
  • Cofactor Requirement: Efficient trans-cleavage, particularly at the NS5A-NS5B site, requires the small viral cofactor NS4A. NS4A forms a stable complex with the NS3 protease domain, enhancing its stability and catalytic efficiency [5] [7].
  • Biotype Significance: The production of free p80/NS3, resulting from efficient cleavage at the NS2-NS3 site, is the molecular marker distinguishing cytopathic (CP) from non-cytopathic (NCP) BVDV biotypes. NCP biotypes express uncleaved NS2-3 (p125), while CP biotypes express abundant free NS3 (p80) due to mutations (e.g., insertions, duplications, recombinations) near the NS2-NS3 junction [5] [8].

RNA Helicase/NTPase Activity

The C-terminal domain of p80 possesses ATP-dependent RNA helicase activity, crucial for unwinding RNA secondary structures during viral RNA replication. Functional characteristics include:

  • Energy Coupling: Helicase activity requires nucleoside triphosphate (NTP) hydrolysis. ATP is the preferred NTP cofactor, although other NTPs (CTP, GTP, UTP) can support activity at lower efficiency. Divalent cations are essential, with Mn²⁺ generally supporting higher activity than Mg²⁺ [6].
  • Directionality: The BVDV NS3 helicase unwinds RNA duplexes with 3' to 5' directionality relative to the bound single-stranded RNA template strand. This is determined by its requirement for a 3' single-stranded overhang on the RNA substrate; substrates with only 5' overhangs or blunt ends are not unwound [6].
  • Substrate Specificity: The enzyme efficiently displaces both RNA and DNA oligonucleotides annealed to RNA templates. However, it shows minimal activity on duplexes where the template strand is DNA [6].
  • Mechanism: The helicase core binds ATP and RNA. ATP hydrolysis within the conserved motifs drives conformational changes that translocate the enzyme along the RNA strand and disrupt base-pairing. A minimum of three unpaired nucleotides at the 3' end of the duplex is sufficient for efficient unwinding initiation [6].
  • Inhibition: Monoclonal antibodies specific to p80 inhibit helicase activity, confirming the activity resides within this protein. Mutations within the conserved helicase motifs (e.g., GKS→GAS in Motif I) abrogate both NTPase and helicase activities [6].

The synergy between protease and helicase activities makes p80/NS3 essential for the BVDV replication cycle. The protease processes the replication complex components, while the helicase facilitates RNA template unwinding during minus- and plus-strand synthesis. The conservation of its structure and enzymatic functions across pestiviruses underscores its critical role as a target for antiviral development and diagnostic assays.

Table 3: Enzymatic Activities of BVDV p80/NS3 Protein

ActivityBiochemical RequirementsKey Catalytic Residues/MotifsRole in Viral LifecycleBiotype Association
Serine ProteaseDivalent cations (e.g., Mn²⁺)Catalytic Triad: H49, D64, S118Polyprotein processing: Cleaves at NS2-NS3 (CP only), NS3-NS4A, NS4A-NS4B, NS4B-NS5A, NS5A-NS5BFree NS3/p80 is marker for CP biotype
NTPaseATP/GTP/CTP/UTP + Mg²⁺/Mn²⁺Walker A Motif (GxGKS), DECH MotifHydrolyzes NTPs to NDP + Pi, providing energy for helicase activityEssential for both CP and NCP biotypes
RNA HelicaseATP + Mg²⁺/Mn²⁺ + RNA substrateMotifs I, II, III, VIUnwinds RNA secondary structures and displaces proteins during genome replication (3'→5' directionality)Essential for both CP and NCP biotypes

Properties

CAS Number

156532-58-0

Product Name

protein p80, bovine viral diarrhea virus

Molecular Formula

C12H14ClNOS

Synonyms

protein p80, bovine viral diarrhea virus

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